

Technical Guide: Halogenated Pyridines for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-4-iodopyridine

Cat. No.: B15244767

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties and synthesis of halogenated pyridines, with a specific focus on multi-substituted isomers. While information on **2,3-Dibromo-4-iodopyridine** is not readily available in public databases, this document provides a comprehensive overview of closely related and well-documented isomers that are of significant interest in synthetic and medicinal chemistry. The strategic placement of halogen atoms on the pyridine ring offers a versatile scaffold for the development of novel therapeutics and functional materials.

Compound Identification and Physicochemical Properties

Publicly accessible chemical databases do not currently list a specific CAS number for **2,3-Dibromo-4-iodopyridine**. However, several structural isomers are commercially available and have been characterized. The data for these related compounds are summarized below to provide a comparative reference for researchers working with halogenated pyridines.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Bromo-4-iodopyridine	100523-96-4[1][2][3][4][5][6][7]	C5H3BrIN	283.89	61[7]	286.7±25.0 (Predicted)[4][7]
4-Bromo-2-iodopyridine	100523-83-9[8]	C5H3BrIN	283.89[8]	Not available	Not available
3,5-Dibromo-4-iodopyridine	1214383-75-1[9]	C5H2Br2IN	362.79[9]	Not available	Not available

Molecular Structure

The molecular structure of a pyridine ring is fundamental to its chemical reactivity. The positions of the halogen substituents dramatically influence the electronic properties and, consequently, the synthetic utility of the molecule. Below are the 2D representations of the discussed isomers.

2-Bromo-4-iodopyridine:

4-Bromo-2-iodopyridine:

3,5-Dibromo-4-iodopyridine:

Experimental Protocols: Synthesis of Halogenated Pyridines

While a specific protocol for **2,3-Dibromo-4-iodopyridine** is not available, the synthesis of the related compound 3,5-Dibromo-4-iodopyridine provides a valuable reference for the experimental methodologies employed in the synthesis of multi-halogenated pyridines.

Synthesis of 3,5-Dibromo-4-iodopyridine via Diazotization[10]

This method involves the diazotization of 3,5-Dibromo-4-aminopyridine followed by an in-situ iodination reaction.

Materials:

- 3,5-Dibromo-4-aminopyridine
- 40% Sulfuric Acid
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Cuprous Iodide (CuI)
- 10% Sodium Hydroxide Solution
- Trichloromethane (Chloroform)
- 5% Sodium Hydroxide Solution
- Saturated Sodium Chloride Solution
- Anhydrous Sodium Sulfate
- n-Hexane

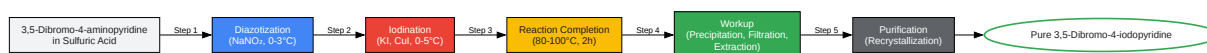
Procedure:

- To a three-necked flask, add 40% sulfuric acid.
- At 15°C, add 3,5-Dibromo-4-aminopyridine in portions.
- Heat the mixture to 45°C and stir until the solid is completely dissolved.
- Cool the reaction flask to room temperature and then further cool using an ice-salt bath.
- Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-3°C.

- After the addition is complete, stir the mixture for an additional 15 minutes.
- Concurrently, add a saturated aqueous solution of potassium iodide and a 30% sulfuric acid solution of cuprous iodide to the reaction system. Maintain the temperature at 0-5°C during this addition.
- After addition, rapidly heat the reaction mixture to between 80-100°C and maintain this temperature with stirring for 2 hours.
- Cool the reaction mixture and pour it into ice water with stirring, which will cause the crude product to precipitate.
- Filter the mixture. Neutralize the filtrate to a pH of 6.0 with a 10% sodium hydroxide solution and extract with trichloromethane.
- Separate the organic phase and neutralize it to a pH of 7.5 with a 5% sodium hydroxide solution.
- Wash the organic phase with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent by rotary evaporation to yield the crude 3,5-Dibromo-4-iodopyridine.
- The crude product can be further purified by recrystallization from n-hexane to yield the pure compound.

Experimental Workflow and Logical Relationships

The synthesis of halogenated pyridines often involves multi-step processes. The following diagram illustrates the general workflow for the synthesis of 3,5-Dibromo-4-iodopyridine as described in the experimental protocol.



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Caption: Synthesis workflow for 3,5-Dibromo-4-iodopyridine.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways directly modulated by **2,3-Dibromo-4-iodopyridine** or its close isomers. However, halogenated pyridines are a well-established class of compounds in drug discovery and are known to be key structural motifs in various biologically active molecules. For instance, 2-Bromo-4-iodopyridine has been investigated for its potential as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT) and has shown antimicrobial activity.[1] The versatile reactivity of the carbon-halogen bonds allows for the use of these compounds as building blocks in the synthesis of more complex molecules with a wide range of biological targets. Further research is required to elucidate the specific biological functions and potential therapeutic applications of **2,3-Dibromo-4-iodopyridine** and its related isomers.

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- To cite this document: BenchChem. [Technical Guide: Halogenated Pyridines for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15244767#2-3-dibromo-4-iodopyridine-cas-number-and-molecular-structure]

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